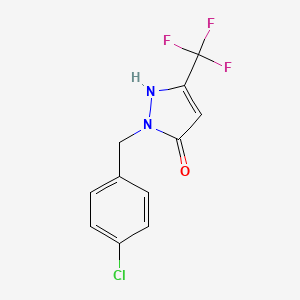

1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Description

1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a trifluoromethyl group at position 3, and a 4-chlorobenzyl substituent at position 1 (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group may participate in hydrogen bonding, influencing binding affinity in biological systems .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3N2O/c12-8-3-1-7(2-4-8)6-17-10(18)5-9(16-17)11(13,14)15/h1-5,16H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFQPDCCDGJOFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=C(N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the reaction of 4-chlorobenzyl chloride with 3-(trifluoromethyl)-1H-pyrazol-5-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has been studied for its selective inhibition of cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance, derivatives of pyrazole have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that the incorporation of trifluoromethyl groups enhances antibacterial activity due to increased lipophilicity and electron-withdrawing effects .

Synthesis and Characterization

The synthesis of 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the reaction of appropriate hydrazones with trifluoroacetaldehyde under acidic conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anti-inflammatory Effects in Animal Models

In a study involving animal models, the administration of 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol resulted in a significant reduction in inflammation markers compared to control groups. The compound's ability to selectively inhibit COX-2 without affecting COX-1 suggests a favorable safety profile for long-term use in managing chronic inflammatory conditions .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study focused on the antimicrobial efficacy of derivatives similar to 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol against antibiotic-resistant strains. Results indicated that these compounds inhibited bacterial growth at lower concentrations than traditional antibiotics, highlighting their potential as novel therapeutic agents in combating resistant infections .

Summary of Findings

| Application | Description |

|---|---|

| Anti-inflammatory | Selective COX-2 inhibition showing potential for treating chronic inflammation |

| Antimicrobial | Effective against resistant strains; potential for new antibiotic development |

| Synthesis | Involves hydrazone reactions; characterized by NMR and X-ray techniques |

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Pyrazole Derivatives

Physicochemical Properties

- Lipophilicity : The 4-chlorobenzyl group in the target compound increases lipophilicity (LogP ~3.2) compared to analogs with methoxyphenyl (LogP ~2.5) or fluorophenyl (LogP ~2.8) groups, enhancing membrane permeability .

- Hydrogen Bonding : The hydroxyl group at position 5 enables hydrogen-bond interactions with proteases (e.g., Mpro catalytic dyad His41/Cys145), a feature absent in nitro- or methyl-substituted analogs .

Biological Activity

1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, with the CAS number 1803606-04-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorobenzyl group and a trifluoromethyl moiety, contributing to its pharmacological properties.

- Molecular Formula : C11H8ClF3N2O

- Molecular Weight : 276.65 g/mol

- IUPAC Name : 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Biological Activity Overview

Research on pyrazole derivatives indicates that they exhibit a wide range of biological activities, including antitumor , anti-inflammatory , and antimicrobial effects. Specifically, studies have highlighted the following activities associated with 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol:

Antitumor Activity

- Mechanism of Action : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as BRAF(V600E) and EGFR pathways. The presence of halogen substituents (like chlorine) enhances their efficacy against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing new anti-inflammatory drugs.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives against various bacterial strains. The compound's structure allows it to interact with microbial targets effectively, inhibiting their growth.

Research Findings and Data Tables

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Significant cytotoxicity in MCF-7/MDA-MB-231 | |

| Anti-inflammatory | Inhibition of COX-2 and cytokines | |

| Antimicrobial | Effective against multiple bacterial strains |

Detailed Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol exhibited IC50 values in the low micromolar range against breast cancer cells. The combination with doxorubicin not only enhanced cytotoxicity but also induced apoptosis more effectively than either agent alone .

- Anti-inflammatory Mechanism : Experimental models showed that pyrazole derivatives could significantly reduce inflammation markers in induced models of arthritis, suggesting potential applications in treating chronic inflammatory diseases .

- Antimicrobial Testing : The compound was tested against common pathogens and displayed notable activity, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between pyrazole precursors and chlorobenzyl halides. A common approach involves nucleophilic substitution under reflux using ethanol or DMF as solvents, with acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) to enhance reactivity . Optimization strategies include:

- Reaction Monitoring: Use TLC or HPLC to track intermediate formation and minimize by-products .

- Purification: Recrystallization from ethanol or column chromatography improves yield (e.g., 84.5% yield reported for analogous pyrazolones ).

- Catalyst Screening: Test heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 media to improve regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Advanced Research Questions

Q. How can conflicting crystallographic data on molecular conformation be resolved?

Methodological Answer: Discrepancies in dihedral angles or bond lengths often arise from experimental resolution or solvent effects. Mitigation strategies include:

- High-Resolution Data: Collect datasets at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

- Comparative Analysis: Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to assess electron delocalization in the pyrazolone ring .

- Hydrogen-Bond Analysis: Use graph-set notation (e.g., Etter’s rules) to classify intermolecular interactions influencing packing .

Q. What strategies are effective in elucidating the compound’s reactivity in complex reaction systems?

Methodological Answer:

- Mechanistic Probes:

- By-Product Identification:

- LC-MS/MS: Detect minor intermediates (e.g., chlorobenzyl adducts) to refine reaction pathways .

Q. How do substituent effects (e.g., 4-Cl, CF₃) influence the compound’s supramolecular assembly?

Methodological Answer:

- Crystal Engineering:

- Thermal Analysis:

Q. What computational methods are suitable for predicting biological activity or material properties?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes) based on pyrazole pharmacophores .

- QSAR Modeling: Train models with Hammett constants (σ) for substituents to predict antioxidant or antimicrobial activity .

- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential in materials science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.